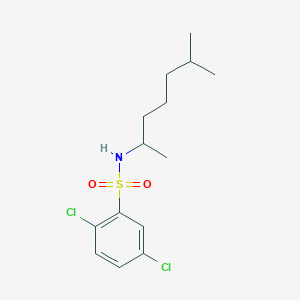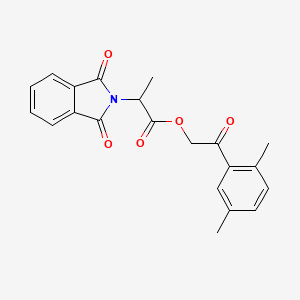![molecular formula C18H25N3O B3980176 2-(2-phenylethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine](/img/structure/B3980176.png)
2-(2-phenylethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine
Vue d'ensemble
Description
2-(2-phenylethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine, also known as PEPMP, is a synthetic compound that belongs to the morpholine family. PEPMP has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Applications De Recherche Scientifique
2-(2-phenylethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has shown promising results in various scientific research applications. It has been studied for its potential therapeutic effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has also been investigated for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Mécanisme D'action
2-(2-phenylethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine acts on the central nervous system by modulating the activity of neurotransmitters, such as dopamine and serotonin. It has been shown to enhance the release of these neurotransmitters, leading to improved cognitive function and mood regulation. This compound also exhibits antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce inflammation and pain in animal models of chronic pain and inflammation. This compound has a good safety profile and does not exhibit any significant toxicity or adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-phenylethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has several advantages for lab experiments, including its ease of synthesis and purification, as well as its high stability and solubility in water. However, this compound is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the research and development of 2-(2-phenylethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine. One area of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the efficacy and safety of this compound in human clinical trials. Another area of interest is the development of novel analogs of this compound with improved pharmacological properties, such as increased bioavailability and selectivity for specific neurotransmitter receptors. Overall, this compound shows great potential as a therapeutic agent and warrants further investigation in the field of medicinal chemistry.
Propriétés
IUPAC Name |
2-(2-phenylethyl)-4-(3-pyrazol-1-ylpropyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-2-6-17(7-3-1)8-9-18-16-20(14-15-22-18)11-5-13-21-12-4-10-19-21/h1-4,6-7,10,12,18H,5,8-9,11,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYPIBCTEQSJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCN2C=CC=N2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[(2-nitrophenyl)sulfonyl]leucinate](/img/structure/B3980093.png)

![2-methoxy-4-(methylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3980109.png)

![1-[4-(2-cyclopenten-1-yl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3980139.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3980157.png)
![N-cyclopropyl-5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3980163.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3980166.png)
![N-cyclohexyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3980167.png)
![N-isopropyl-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3980169.png)
![2-(3,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B3980180.png)
![ethyl {3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3980182.png)
![3-[4-(4-fluoro-2-nitrophenyl)-1-piperazinyl]propanenitrile](/img/structure/B3980189.png)